丙酸乙酯乙酰酯

描述

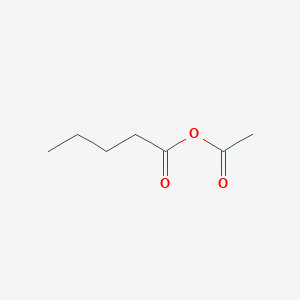

Ethyl propionylacetate, also known as Ethyl 3-oxovalerate, is a chemical compound with the linear formula CH3CH2COCH2COOC2H5 . It has a molecular weight of 144.17 . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano .

Molecular Structure Analysis

The molecular structure of Ethyl propionylacetate is represented by the linear formula CH3CH2COCH2COOC2H5 . The InChI key for Ethyl propionylacetate is UDRCONFHWYGWFI-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl propionylacetate is a liquid with a refractive index of n20/D 1.422 (lit.) . It has a boiling point of 83-84 °C/12 mmHg (lit.) and a density of 1.012 g/mL at 25 °C (lit.) .科学研究应用

杂环化合物合成

丙酸乙酯乙酰酯用作1-乙基-和1-正丙基-1,3,4,9-四氢吡喃[3,4-b]吲哚-1-乙酸合成的前体 。这些化合物因其存在于杂环结构中而具有重要意义,这些杂环结构通常存在于具有药理活性的分子中。

有机合成中间体

该化合物用作有机合成的中间体,特别是在3-丙酰基-2H-环庚并[b]呋喃-2-酮的制备中 。这种应用对于开发具有潜在医药化学用途的新型有机分子至关重要。

作用机制

Target of Action

Ethylpropionyl acetate, also known as acetyl pentanoate, is a chemical compound that is used as a precursor in the synthesis of various other compounds . The primary targets of this compound are the enzymes and substrates involved in these synthesis reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, ethylpropionyl acetate reacts with tropolone p-toluenesulfonate in the presence of sodium ethoxide to give 3-propionyl-2H-cyclohepta[b]furan-2-one . This indicates that the compound can participate in organic synthesis reactions, acting as a reactant to produce different compounds.

Result of Action

The primary result of ethylpropionyl acetate’s action is the production of other compounds through synthesis reactions . These compounds could have various molecular and cellular effects depending on their specific roles and functions.

Action Environment

The action, efficacy, and stability of ethylpropionyl acetate likely depend on various environmental factors. These could include the pH and temperature of the reaction environment, the presence of other reactants and enzymes, and the specific conditions under which the reactions are carried out. For instance, the reaction of ethylpropionyl acetate with tropolone p-toluenesulfonate requires the presence of sodium ethoxide .

安全和危害

未来方向

生化分析

Biochemical Properties

Ethylpropionyl acetate is involved in biochemical reactions similar to those of acetate, a related compound . Acetate and its metabolism, including energy production, lipid synthesis, and protein acetylation, play crucial roles in cellular metabolism . Ethylpropionyl acetate, like acetate, must be converted to acetyl coenzyme A (acetyl-CoA) to participate in these biochemical reactions .

Cellular Effects

Acetate has been implicated in a range of health benefits and is generated within all cells by deacetylation reactions . It acts as a metabolic sensor linking nutrient balance and cellular stress responses with gene transcription and the regulation of protein function .

Molecular Mechanism

The molecular mechanism of Ethylpropionyl acetate likely involves its conversion to acetyl-CoA, which participates in central carbon metabolism . Acetyl-CoA is involved in both anabolic and catabolic processes, and its concentration in cells mediates protein acetylation .

Temporal Effects in Laboratory Settings

It’s important to consider factors such as temperature fluctuations, which can significantly impact the reliability of lab tests .

Metabolic Pathways

Ethylpropionyl acetate likely participates in metabolic pathways similar to those of acetate. Acetate is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .

Subcellular Localization

Understanding where a compound is localized within a cell can provide valuable insights into its activity or function .

属性

IUPAC Name |

acetyl pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVOQAUOJSQUGLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80620109 | |

| Record name | Acetic pentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15224-07-4 | |

| Record name | Acetic pentanoic anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80620109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)